molecular formula C12H13ClF3NO4S B2841909 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2320210-84-0

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2841909
CAS RN: 2320210-84-0
M. Wt: 359.74
InChI Key: KWRUJNCUPSJXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as CMTAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Environmental Monitoring and Health Implications

Research on perfluorinated compounds (PFCs), which share some structural similarities with the specified compound, particularly in terms of fluorination and sulfonyl groups, has highlighted their widespread use and persistence in the environment. A study by Fromme et al. (2017) quantified the body burden of different PFCs in populations exposed via drinking water, noting their persistence and potential toxic effects. Such studies are crucial for understanding the environmental distribution and health implications of synthetic compounds, suggesting a possible application of the specified compound in environmental health research (Fromme et al., 2017).

Pharmacological Interactions and Effects

In pharmacology, compounds with methoxy and sulfonyl groups have been studied for their interactions with other drugs and their pharmacokinetic properties. For example, research by Farré et al. (2007) on the interaction between MDMA (Ecstasy) and paroxetine, a potent inhibitor of serotonin reuptake and CYP2D6 activity, provides insights into how structurally similar compounds might interact with pharmaceuticals, affecting their physiological and psychological effects. This suggests that the chemical could be relevant in studies investigating drug interactions and metabolic pathways (Farré et al., 2007).

Endocrine Disruption Studies

The presence of endocrine-disrupting chemicals (EDCs) in human tissues has been a significant area of research, with studies focusing on compounds such as bisphenol-A (BPA), perfluorinated compounds, and phthalates. A study by Wan et al. (2013) on the concentrations of various EDCs in human plasma highlights the importance of monitoring such compounds due to their potential health risks. Given the structural features of "1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine," it could potentially be involved in research related to endocrine disruption or serve as a model compound for studying the effects of similar substances on human health (Wan et al., 2013).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRUJNCUPSJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

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